molecular formula C₇H₈D₄O B1145209 Cycloheptanone-2,2,7,7-d4 CAS No. 17616-76-1

Cycloheptanone-2,2,7,7-d4

Cat. No.: B1145209
CAS No.: 17616-76-1
M. Wt: 116.19
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Description

Cycloheptanone-2,2,7,7-d4 is a deuterated analog of cycloheptanone (C₇H₁₂O), where four hydrogen atoms at the 2- and 7-positions are replaced by deuterium (²H). This isotopic substitution alters its physical and chemical properties, making it valuable in mechanistic studies, analytical chemistry, and pharmaceutical research. The molecular weight of the deuterated form is approximately 116.17 g/mol (vs. 112.17 g/mol for the non-deuterated compound) .

Properties

CAS No.

17616-76-1

Molecular Formula

C₇H₈D₄O

Molecular Weight

116.19

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cycloheptanone-2,2,7,7-d4 can be synthesized through several methods. One common approach involves the deuteration of cycloheptanone using deuterium gas (D₂) in the presence of a catalyst. This process typically requires high temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of deuterated reagents and solvents to ensure a high degree of deuterium incorporation. The process may include multiple steps of purification and verification to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions

Cycloheptanone-2,2,7,7-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield cycloheptanone derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

Cycloheptanone-2,2,7,7-d4 is widely used in scientific research due to its unique isotopic properties. Some of its applications include:

    Chemistry: Used as a tracer in studies involving reaction mechanisms and metabolic pathways.

    Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which cycloheptanone-2,2,7,7-d4 exerts its effects is primarily related to its isotopic composition. The presence of deuterium atoms can influence the rate of chemical reactions, often referred to as the kinetic isotope effect. This effect can alter the reaction pathways and outcomes, making deuterated compounds valuable tools in mechanistic studies .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares Cycloheptanone-2,2,7,7-d4 with non-deuterated cycloheptanone and other cyclic ketones:

Compound Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
This compound C₇H₈D₄O 116.17 ~180* Isotopic labeling, MS standards
Cycloheptanone C₇H₁₂O 112.17 179–181 Pharmaceutical precursors
Cyclohexanone C₆H₁₀O 98.14 155–156 Nylon production, solvents
Cyclopentanone C₅H₈O 84.12 130–131 Fragrance synthesis
Cyclooctanone-2,2,7,7-d4 C₈H₁₂D₄O 124.20 ~195* Kinetic studies

*Estimated based on non-deuterated analogs.

Key Observations :

  • Reactivity : Deuterium substitution at the α-positions (2 and 7) may reduce reaction rates in processes involving C-H bond cleavage (kinetic isotope effect) .

Chemical Reactivity and Catalytic Performance

Cycloheptanone derivatives are studied in reactions such as Baeyer-Villiger oxidations and multicomponent syntheses. Data from catalytic studies reveal:

Entry Compound ϕ (%)* k (10⁻³)** Selectivity (%)
1 Cyclohexanone 78 12.6 100
6 Cycloheptanone 50 8.3 100

ϕ: Conversion efficiency; *k: Reaction rate constant .

Comparison Insights :

  • Cycloheptanone shows lower conversion efficiency (ϕ) and slower reaction rates (k) compared to cyclohexanone, likely due to its larger ring size inducing steric strain .
  • The deuterated analog may further reduce reaction rates due to kinetic isotope effects, though experimental data specific to this compound are lacking.

Analytical Differentiation

Deuterated compounds are distinguishable via mass spectrometry (MS) and nuclear magnetic resonance (NMR) :

  • MS: this compound exhibits a +4 mass shift compared to the non-deuterated form. Techniques like PTR-MS can differentiate it from structural isomers (e.g., 2-heptenal) using reagent ions (NO⁺) that react differently with aldehydes vs. ketones .
  • ¹H NMR: Deuterium substitution eliminates signals at the 2- and 7-positions, as seen in cyclooctanone-2,2,7,7-d4 studies .

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